molecular formula C18H14N4O4S B14376013 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid CAS No. 88247-55-6

4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid

Cat. No.: B14376013
CAS No.: 88247-55-6
M. Wt: 382.4 g/mol
InChI Key: IHSOAMVEAGUOTN-UHFFFAOYSA-N
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Description

4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid is an organic compound that features a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with a benzoic acid moiety and the other with a pyridin-2-ylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid typically involves the following steps:

    Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a benzoic acid derivative in the presence of a base such as sodium acetate to form the azo compound.

    Sulfamoylation: The resulting azo compound is then reacted with a pyridin-2-ylsulfamoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: The azo group (N=N) can be reduced to form the corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium dithionite (Na2S2O4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its azo linkage, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

    DNA Intercalation: The aromatic rings may intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]phenol
  • 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]aniline
  • 4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]naphthalene

Uniqueness

4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid is unique due to its combination of a benzoic acid moiety and a pyridin-2-ylsulfamoyl group, which imparts distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

88247-55-6

Molecular Formula

C18H14N4O4S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C18H14N4O4S/c23-18(24)13-4-6-14(7-5-13)20-21-15-8-10-16(11-9-15)27(25,26)22-17-3-1-2-12-19-17/h1-12H,(H,19,22)(H,23,24)

InChI Key

IHSOAMVEAGUOTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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